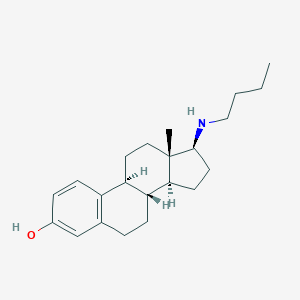
Buame
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buame is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a synthetic compound that is used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
Wirkmechanismus
The mechanism of action of Buame is not fully understood. However, it is believed that this compound interacts with specific biological targets, including enzymes and receptors. This compound is known to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. This compound is also known to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of specific biological pathways. This compound has also been shown to bind to specific receptors, which can lead to the activation or inhibition of specific biological pathways. This compound has been shown to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Buame has several advantages for lab experiments. This compound is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also stable, which means that it can be stored for extended periods without degradation. This compound is also highly selective, which means that it can target specific biological pathways with minimal off-target effects.
However, this compound also has limitations for lab experiments. This compound is a relatively new compound, which means that its mechanism of action and potential applications are not fully understood. This compound is also expensive, which can limit its use in large-scale experiments. This compound is also highly toxic, which means that it must be handled with care.
Zukünftige Richtungen
There are several future directions for Buame research. One potential direction is the investigation of this compound's potential applications in the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of novel drugs that can target specific biological pathways using this compound as a lead compound. Additionally, the investigation of this compound's mechanism of action and its interactions with specific biological targets could lead to the development of new therapeutic strategies.
Synthesemethoden
Buame is a synthetic compound that is synthesized using a multi-step process. The synthesis of this compound involves the reaction of various chemical compounds, including 4-bromoaniline, ethyl 2-bromoacetate, and triethylamine. The reaction is carried out in the presence of a catalyst, which facilitates the formation of this compound. The final product is purified using chromatography techniques to obtain a pure form of this compound.
Wissenschaftliche Forschungsanwendungen
Buame is widely used in scientific research to investigate its potential applications in various fields. This compound is primarily used in medicinal chemistry research to develop novel drugs that can target specific biological pathways. This compound is also used in chemical biology research to investigate the mechanism of action of various biological processes.
Eigenschaften
| 137539-90-3 | |
Molekularformel |
C22H33NO |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-17-(butylamino)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H33NO/c1-3-4-13-23-21-10-9-20-19-7-5-15-14-16(24)6-8-17(15)18(19)11-12-22(20,21)2/h6,8,14,18-21,23-24H,3-5,7,9-13H2,1-2H3/t18-,19-,20+,21+,22+/m1/s1 |
InChI-Schlüssel |
FSASUYCRSCVLGC-AANPDWTMSA-N |
Isomerische SMILES |
CCCCN[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C |
SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Kanonische SMILES |
CCCCNC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C |
Synonyme |
buame |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


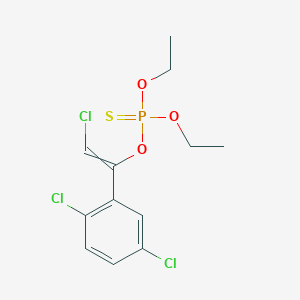
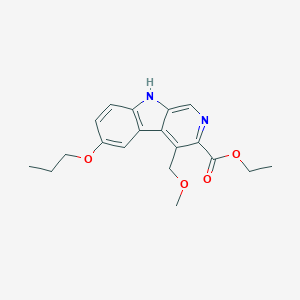


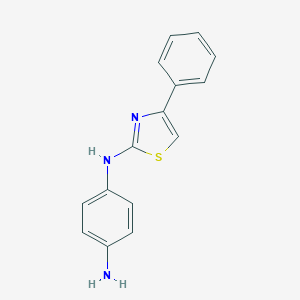
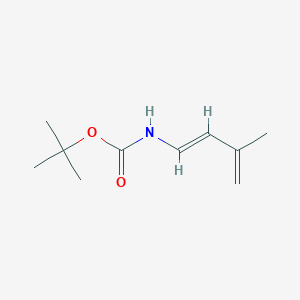


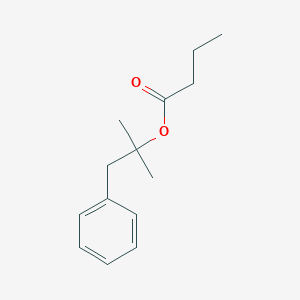

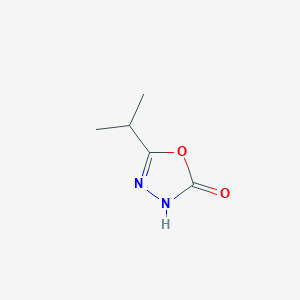
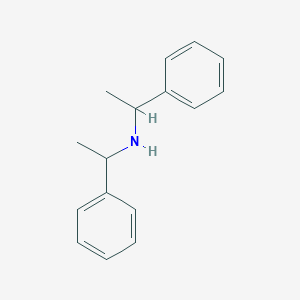
![3-Ethyl-4,8-dioxabicyclo[5.1.0]octane](/img/structure/B157371.png)
![[1S,8aalpha,(+)]-Decahydro-5beta-[(E)-5-hydroxy-3-methyl-3-pentenyl]-1,4abeta-dimethyl-6-methylene-1-naphthale](/img/structure/B157372.png)
